

# An In-depth Technical Guide to FR75513 (CAS Number: 127975-78-4)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FR 75513**

Cat. No.: **B1674033**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

FR75513 is a 1,1'-biphenyl-2,6-dicarboxylic acid diester derivative that has demonstrated potent inhibitory effects on the contraction of detrusor muscle. This technical guide provides a comprehensive overview of FR75513, including its chemical properties, biological activity with a focus on its effects on bladder smooth muscle, and a detailed description of the experimental protocols used to characterize its activity. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of compounds targeting overactive bladder and related urinary disorders.

## Chemical and Physical Properties

FR75513, with the chemical name 6-isopropyl 2-methyl 3-hydroxy-5-methyl-2'-nitro-(1,1'-biphenyl)-2,6-dicarboxylate, is a small molecule with the following key identifiers:

| Property          | Value                                           |
|-------------------|-------------------------------------------------|
| CAS Number        | 127975-78-4                                     |
| Molecular Formula | C <sub>19</sub> H <sub>19</sub> NO <sub>7</sub> |
| Molecular Weight  | 373.36 g/mol                                    |

Further physicochemical properties such as melting point, solubility, and pKa have not been detailed in the reviewed literature.

## Biological Activity

The primary biological activity of FR75513 identified in the literature is its inhibitory effect on the contraction of the detrusor muscle, the main muscle component of the urinary bladder wall.[\[1\]](#) [\[2\]](#)

### In Vitro Activity

FR75513 has been shown to inhibit the contraction of guinea pig detrusor muscle strips in response to electrical field stimulation.[\[1\]](#) The potency of this inhibition is summarized in the table below.

| Assay                                     | Species    | IC <sub>50</sub> |
|-------------------------------------------|------------|------------------|
| Detrusor Muscle Contraction<br>(in vitro) | Guinea Pig | 3.3 µg/mL        |

### In Vivo Activity

Intravenous administration of FR75513 to anesthetized rats demonstrated a strong inhibitory effect on detrusor contraction.[\[1\]](#)

| Assay                                        | Species | ID <sub>50</sub>  |
|----------------------------------------------|---------|-------------------|
| Detrusor Contraction Inhibition<br>(in vivo) | Rat     | 0.04 mg/kg (i.v.) |

## Experimental Protocols

The following section details the likely methodology for the key in vitro experiment cited in the literature, based on standard pharmacological practices for assessing detrusor muscle contractility.

### In Vitro Detrusor Muscle Contraction Assay

This protocol describes the measurement of the inhibitory effect of FR75513 on electrically stimulated contractions of isolated guinea pig detrusor muscle.

### 3.1.1. Tissue Preparation

- Male guinea pigs are euthanized by a humane method.
- The urinary bladder is quickly excised and placed in a Krebs-Henseleit solution at 37°C, continuously bubbled with a gas mixture of 95% O<sub>2</sub> and 5% CO<sub>2</sub>. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl<sub>2</sub> 2.5, MgSO<sub>4</sub> 1.2, KH<sub>2</sub>PO<sub>4</sub> 1.2, NaHCO<sub>3</sub> 25, and glucose 11.1.
- The bladder is opened, and the mucosal layer is carefully removed.
- Longitudinal strips of the detrusor muscle (approximately 10 mm long and 2-3 mm wide) are prepared.

### 3.1.2. Experimental Setup

- Each detrusor muscle strip is mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- One end of the strip is attached to a fixed hook at the bottom of the organ bath, and the other end is connected to an isometric force transducer to record muscle tension.
- The muscle strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.0 g, with the bath solution being changed every 15 minutes.

### 3.1.3. Contraction Induction and Compound Testing

- Following equilibration, the detrusor strips are subjected to electrical field stimulation (EFS) using platinum electrodes placed parallel to the muscle strip. Typical EFS parameters are a frequency of 10 Hz, a pulse duration of 0.5 ms, and a supramaximal voltage, delivered in trains of 10 seconds every 1 minute.
- Once stable, reproducible contractions are achieved, FR75513 is added to the organ bath in a cumulative concentration-response manner.

- The inhibitory effect of each concentration of FR75513 is measured as the percentage reduction in the amplitude of the EFS-induced contractions.
- The  $IC_{50}$  value, the concentration of the compound that produces 50% inhibition of the maximal contraction, is then calculated.

## Signaling Pathways and Experimental Workflows

While the specific molecular mechanism of action for FR75513 has not been elucidated in the available literature, a general understanding of detrusor muscle contraction provides a context for its potential targets. Detrusor muscle contraction is primarily mediated by the parasympathetic nervous system through the release of acetylcholine, which acts on muscarinic receptors, and ATP, which acts on purinergic receptors. This leads to an increase in intracellular calcium concentrations and subsequent muscle contraction. FR75513 may interfere with this signaling cascade at one or more points.

## Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for In Vitro Detrusor Muscle Contraction Assay.



[Click to download full resolution via product page](#)

Caption: Simplified Detrusor Muscle Contraction Pathway.

## Synthesis

FR75513 is synthesized as part of a series of 1,1'-biphenyl-2,6-dicarboxylic acid diesters. The core of the synthesis involves the coupling of two substituted benzene rings to form the biphenyl backbone, followed by esterification to introduce the methyl and isopropyl groups. The specific details of the synthetic route, including reaction conditions and yields, would be detailed in the primary literature, "Agents for the treatment of overactive detrusor. I. Synthesis and structure-activity relationships of 1,1'-biphenyl derivatives."<sup>[1]</sup>

## Conclusion

FR75513 is a potent inhibitor of detrusor muscle contraction both in vitro and in vivo. Its 1,1'-biphenyl-2,6-dicarboxylic acid diester scaffold represents a promising starting point for the development of novel therapeutic agents for the management of overactive bladder and other disorders characterized by detrusor muscle hyperactivity. Further research is warranted to elucidate its precise mechanism of action, conduct comprehensive pharmacokinetic and pharmacodynamic profiling, and evaluate its safety and efficacy in preclinical models of bladder dysfunction.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Agents for the treatment of overactive detrusor. I. Synthesis and structure-activity relationships of 1,1'-biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agents for the Treatment of Overactive Detrusor. I. Synthesis and Structure-Activity Relationships of 1,1'-Biphenyl Derivatives | CiNii Research [cir.nii.ac.jp]
- To cite this document: BenchChem. [An In-depth Technical Guide to FR75513 (CAS Number: 127975-78-4)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674033#fr-75513-cas-number-127975-78-4-information]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)